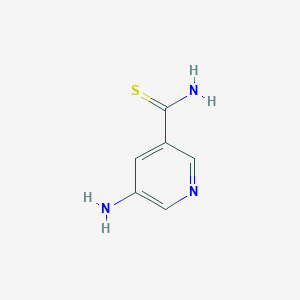

5-Aminopyridine-3-carbothioamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-aminopyridine-3-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,7H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALLSUJZLCDRJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1N)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743812 | |

| Record name | 5-Aminopyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355610-88-6 | |

| Record name | 5-Aminopyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Aminopyridine 3 Carbothioamide and Its Analogs

Direct Synthesis Strategies for Pyridine-Carbothioamide Derivatives

Direct synthesis strategies for pyridine-carbothioamide derivatives primarily involve either building the pyridine (B92270) ring system with the carbothioamide group already incorporated or introduced in a subsequent step (ring synthesis) or converting an existing functional group on a pre-formed pyridine ring into a carbothioamide (functional group interconversion).

Ring Synthesis Approaches

The construction of the pyridine ring itself is a fundamental approach to synthesizing pyridine-carbothioamide derivatives. baranlab.org Most methods for pyridine ring formation rely on the condensation of carbonyl compounds or cycloaddition reactions. baranlab.org One notable method involves the photoreaction of arenecarbothioamides with diene-conjugated carbonyl compounds, which yields 2-arylpyridines. electronicsandbooks.com For instance, irradiating arenecarbothioamides with hexa-2,4-dienal in benzene (B151609) can produce 2-arylpyridines in moderate yields. electronicsandbooks.com While this photochemical approach offers a pathway to aryl- and heteroaryl-pyridines, it is one of many strategies. electronicsandbooks.com Other ring synthesis methods, such as those starting from 1,5-dicarbonyls or utilizing cycloadditions, are also prevalent for constructing the core pyridine structure. baranlab.org

Functional Group Interconversion Strategies (e.g., from Carboxamides)

A common and practical route to pyridine-carbothioamides involves the conversion of a precursor functional group, most notably a carboxamide or a nitrile, into the desired carbothioamide. The direct thionation of a corresponding pyridine-carboxamide using a thionating agent like Lawesson's reagent or phosphorus pentasulfide is a well-established method.

Another key strategy is the reaction of pyridine carbonitriles with a source of hydrogen sulfide. For example, 2- and 4-N-(n-butyl)pyridine carbothionamides have been synthesized from 2- and 4-pyridine carbonitrile with n-butylamine in the presence of H₂S. researchgate.net This method highlights the versatility of the nitrile group as a precursor to the carbothioamide functionality.

Furthermore, pyridine carboxamides can be synthesized from pyridine carbohydrazides and various amines through an electrochemical method. rsc.org This process, which uses KI as a mediator and electrolyte, generates pyridine acyl radicals in situ that then react with primary amines, secondary amines, or ammonia (B1221849) to form a diverse range of pyridine carboxamides. rsc.org These carboxamides can then potentially be converted to their carbothioamide analogs.

Multicomponent Reaction (MCR) Approaches for Aminopyridine-Carbothioamide Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like aminopyridine-carbothioamides from simple starting materials in a single step. acsgcipr.orgnih.gov These reactions are highly atom-economical and can rapidly generate molecular diversity. nih.gov

A notable MCR approach for synthesizing pyridine-3-carboxamide (B1143946) derivatives involves a four-component reaction of an acetoacetanilide, ammonium (B1175870) acetate, a substituted benzaldehyde, and ethyl cyanoacetate. researchgate.net This reaction can be efficiently catalyzed by a ceria-doped multi-walled carbon nanotube (CeO₂/MWCNT) nanocomposite, highlighting the use of heterogeneous catalysts in MCRs. researchgate.net

Another example is the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives through a one-pot, three-component reaction of enaminones, malononitrile, and primary amines under solvent-free conditions. nih.gov The proposed mechanism involves an initial Knoevenagel condensation between the enaminone and malononitrile, followed by reaction with a primary amine and subsequent cyclization and aromatization to yield the 2-aminopyridine (B139424) product. nih.gov While this specific example leads to a cyanopyridine, the amino and cyano groups serve as versatile handles for further functionalization, including conversion to a carbothioamide.

The table below summarizes a selection of multicomponent reactions used for the synthesis of aminopyridine scaffolds.

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Enaminones, Malononitrile, Primary Amines | Solvent-free | 2-Amino-3-cyanopyridines | nih.gov |

| Acetoacetanilide, Ammonium Acetate, Substituted Benzaldehyde, Ethyl Cyanoacetate | CeO₂/MWCNTs | Pyridine-3-carboxamides | researchgate.net |

| Arylglyoxal, 6-Amino Uracil, Thiols | Acetic acid, Microwave | Pyrrolo[2,3-d]pyrimidine-2,4-diones | researchgate.net |

Derivatization from Precursor Aminopyridines

The derivatization of readily available aminopyridines is a straightforward and widely used strategy to introduce the carbothioamide functionality. This approach leverages the nucleophilicity of the amino group on the pyridine ring.

A common method involves the reaction of an aminopyridine with an isothiocyanate. The amino group attacks the electrophilic carbon of the isothiocyanate to form a thiourea (B124793) linkage. This method is versatile as a wide variety of isothiocyanates are commercially available or can be readily synthesized.

Alternatively, an aminopyridine can be reacted with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt. This intermediate can then be further reacted with an amine to yield the desired N-substituted carbothioamide.

Furthermore, 2-aminopyridine derivatives can be synthesized from enaminones, which are themselves prepared from the condensation of methyl ketones with dimethylformamide dimethyl acetal (B89532) (DMFDMA). nih.gov These 2-aminopyridines can then serve as precursors for further derivatization to introduce the carbothioamide group. For instance, a series of secondary and tertiary pyridyl amides have been prepared, and subsequent reduction of the secondary amides yielded amines with significant affinity for nicotinic acetylcholine (B1216132) receptors. nih.gov

Catalytic Methods in Aminopyridine-Carbothioamide Synthesis

Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of pyridine derivatives, offering high efficiency and selectivity.

Pyridine-3-carboxamide derivatives have been synthesized via a four-component reaction using a ceria-doped multi-walled carbon nanotube composite as a catalyst. researchgate.net

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are particularly powerful for forming C-N and C-C bonds, which are crucial for the synthesis of substituted aminopyridines. datapdf.com The amination of halopyridines using palladium(0) complexes with chelating bis(phosphine) ligands is an effective method for preparing aminopyridines. datapdf.com This approach is a significant improvement over traditional methods as it does not require activated substrates and can be used with relatively non-nucleophilic amines. datapdf.com

Palladium-catalyzed aminocarbonylation is another valuable technique. This reaction involves the introduction of a carbonyl group and an amine in a single step. For example, the aminocarbonylation of 1-iodoisoquinoline (B10073) has been achieved with various amines using a palladium catalyst. mdpi.com While this example focuses on isoquinolines, the methodology can be adapted for the synthesis of pyridine-carboxamides, which are direct precursors to carbothioamides. A novel method for preparing amides involves a palladium-catalyzed aminocarbonylation of an aryl halide using a carbodiimide (B86325) and formic acid as the carbonyl source. nih.gov

The table below provides an overview of selected palladium-catalyzed reactions for the synthesis of aminopyridine and carboxamide precursors.

| Reaction Type | Substrates | Catalyst System | Product | Reference |

| Amination | Halopyridines, Primary Amines/Anilines | Pd(0) / Chelating Bis(phosphine) | Aminopyridines | datapdf.com |

| Aminocarbonylation | 1-Iodoisoquinoline, Various Amines | Pd(OAc)₂/PPh₃ or Pd(OAc)₂/XantPhos | Isoquinoline-1-carboxamides | mdpi.com |

| Aminocarbonylation | Aryl Halide, Carbodiimide, Formic Acid | Palladium Catalyst | Amides | nih.gov |

| Cyanation | Aryl/Heteroaryl Bromides | Palladium Catalyst / K₄[Fe(CN)₆] | Aryl/Heteroaryl Nitriles | researchgate.net |

Green Chemistry Aspects in Synthetic Protocols

The principles of green chemistry are increasingly being incorporated into synthetic methodologies to reduce environmental impact. A key aspect is the use of environmentally benign solvents, such as water.

One notable advancement is the development of a tert-butyl hydroperoxide (TBHP)-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and various amines, which is conducted in water. rsc.org This method is characterized by its mild, metal-free reaction conditions, broad substrate scope, and excellent tolerance of different functional groups. rsc.org While this specific example leads to carboxamides, the underlying principles of using water as a solvent and avoiding heavy metals are directly applicable to the synthesis of carbothioamides and represent a significant step towards greener production methods for this class of compounds.

The advantages of such a green chemistry approach are summarized below:

| Feature | Traditional Method | Green Method |

| Solvent | Often organic solvents (e.g., Ethanol) | Water rsc.org |

| Catalyst | May involve metal catalysts | Metal-free rsc.org |

| Byproducts | Potentially hazardous waste | Fewer and less harmful byproducts |

| Conditions | Can require harsh temperatures or pressures | Mild reaction conditions rsc.org |

This table compares traditional synthetic aspects with green chemistry principles highlighted in the provided source. rsc.org

The strategic design and synthesis of pyridine-based compounds, including those with carbothioamide moieties, benefit significantly from the adoption of these greener protocols, leading to more sustainable and efficient chemical production. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of 5-Aminopyridine-3-carbothioamide provides valuable information about the number, environment, and connectivity of protons in the molecule. In a typical spectrum recorded in DMSO-d₆, distinct signals corresponding to the aromatic protons and the protons of the amino and thioamide groups are observed.

The protons on the pyridine (B92270) ring typically appear as distinct signals in the downfield region of the spectrum due to the deshielding effect of the aromatic ring and the electron-withdrawing nitrogen atom. The protons of the amino group (-NH₂) and the thioamide group (-CSNH₂) usually present as broad singlets, and their chemical shifts can be influenced by solvent and temperature.

Table 1: Representative ¹H NMR Chemical Shifts for the Pyridine Ring of a Related Aminopyridine Structure

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-A | 8.53 | d |

| H-B | 7.26 | d |

| H-C | 7.40 | d |

| H-D | 8.23 | d |

| NH₂ | 5.80 | br s |

Data recorded in DMSO-d₆ at 300 MHz for 3-aminopyridine. chemicalbook.com

¹³C NMR Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum of this compound will show distinct resonances for each unique carbon atom.

The carbon atoms of the pyridine ring will resonate in the aromatic region of the spectrum. The chemical shift of the carbon atom in the thioamide group (C=S) is a particularly important diagnostic signal, typically appearing significantly downfield. For instance, in a related thione compound, the exocyclic C=S bond shows a signal at approximately 167.6 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for a Thioamide-Containing Heterocycle

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| C=S | ~167.6 |

| Aromatic C | 121.48 - 150.07 |

Data based on a similar triazole thione compound. researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within the molecule, confirming the assignments made from 1D spectra. scribd.comyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. scribd.comemerypharma.com For this compound, COSY would show correlations between adjacent protons on the pyridine ring, helping to definitively assign their positions.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduemerypharma.comresearchgate.net It is invaluable for assigning the carbon signals based on the already assigned proton signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of this compound displays absorption bands corresponding to the various functional groups. In the solid state (KBr pellet), characteristic stretching and bending vibrations can be identified.

Primary aromatic amines typically show N-H stretching vibrations in the region of 3500–3300 cm⁻¹. core.ac.uk The C=S stretching vibration of the thioamide group is expected in the region of 1300-1100 cm⁻¹, although its position can be influenced by coupling with other vibrations. The vibrations of the pyridine ring (C=C and C=N stretching) will appear in the 1600-1400 cm⁻¹ region. researchgate.net

Table 3: General FT-IR Vibrational Frequencies for Related Functional Groups

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Amino) | Stretching | 3500 - 3300 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=C, C=N (Pyridine) | Stretching | 1600 - 1400 |

| C=S (Thioamide) | Stretching | 1300 - 1100 |

Data compiled from general spectroscopic information. core.ac.ukresearchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations may be strong in one technique and weak or absent in the other. For molecules with a center of symmetry, there is a rule of mutual exclusion, but for less symmetrical molecules like this compound, many vibrations will be active in both spectra.

The C=S stretching vibration, which can sometimes be weak or coupled in the IR spectrum, may give a more distinct band in the Raman spectrum. Similarly, the symmetric vibrations of the pyridine ring are often strong in Raman scattering. A combined FT-IR and Raman analysis provides a more complete picture of the vibrational modes of the molecule. core.ac.uknih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For pyridine derivatives, the absorption bands observed in the UV-Vis spectrum correspond to π → π* and n → π* transitions. The spectrum of a related compound, pyridine-3,5-dicarboxylic acid, when analyzed in a DMSO solution, provides insight into the expected spectral characteristics of pyridine-based structures. researchgate.net In the case of this compound, the presence of the pyridine ring, the amino group, and the carbothioamide group will influence the wavelengths of these electronic transitions. The specific absorption maxima (λmax) are dependent on the solvent used and the electronic environment of the chromophores. The UV-Vis spectra of metal complexes containing pyridinecarbothioamide ligands have been shown to provide information about the coordination geometry of the metal center. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₆H₇N₃S), the nominal molecular weight is 153.21 g/mol . nih.gov MS analysis would show a molecular ion peak (M⁺) corresponding to this mass. High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The conversion of pyridinecarbonitriles to their corresponding pyridinecarbothioamides has been successfully confirmed using mass spectrometry. researchgate.net This technique is also invaluable in the characterization of related heterocyclic compounds, as demonstrated in the analysis of 2-(4-chlorophenyl)-1,3-dimethyl-2,3-dihydro-1H-perimidine. researchgate.net

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the gold standard for elucidating the solid-state structure of a molecule. For pyridinecarbothioamide derivatives, this technique has been used to confirm the formation of a monoclinic crystal system. researchgate.net The specific space group can vary depending on the substitution pattern on the carbothioamide moiety. researchgate.net The molecular structure of a Pd(II) complex with a pyridinecarbothioamide ligand has been successfully determined by single-crystal X-ray diffraction, revealing a square planar geometry. researchgate.net The crystal structure of a related compound, 2-(4-chlorophenyl)-1,3-dimethyl-2,3-dihydro-1H-perimidine, was found to belong to the orthorhombic system with the space group Pnma. researchgate.net

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The data obtained from single crystal X-ray diffraction allows for a detailed analysis of the internal geometry of the this compound molecule. This includes the precise measurement of all bond lengths, bond angles, and torsion angles. For example, in a related structure, the bond lengths and angles were crucial in confirming the E-configuration of an enaminoketone moiety. researchgate.net The geometry of pyridinecarbothioamides has been optimized using Density Functional Theory (DFT) methods, and the results have been compared with single-crystal X-ray diffraction data to provide a comprehensive understanding of the molecular structure. researchgate.net

Below is a hypothetical table of selected bond lengths and angles for this compound based on expected values for similar structures.

| Bond | Bond Length (Å) | Angle | Angle (°) |

| C3-C(S) | 1.50 | N1-C2-C3 | 123.9 |

| C(S)-N | 1.33 | C2-C3-C4 | 118.5 |

| C=S | 1.68 | C3-C4-C5 | 119.2 |

| C5-N(H₂) | 1.36 | C4-C5-N(H₂) | 120.1 |

Note: This data is illustrative and would need to be confirmed by experimental X-ray diffraction analysis of this compound.

Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, π-Stacking)

The packing of molecules in a crystal lattice is governed by various intermolecular interactions, including hydrogen bonding and π-stacking. In the crystal structures of pyridinecarbothioamides, molecules are often interlinked by N-H···N or S-H···S hydrogen bonds. researchgate.net The amino group and the carbothioamide group in this compound are capable of acting as both hydrogen bond donors and acceptors, leading to the formation of extensive hydrogen bonding networks. nih.gov These interactions play a crucial role in stabilizing the crystal structure. Furthermore, the pyridine ring can participate in π-stacking interactions with neighboring molecules, further influencing the crystal packing. The presence of strong intramolecular hydrogen bonds, such as O-H···N, has been observed in the crystalline structures of other pyridine derivatives. researchgate.net

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting the geometry, reactivity, and spectroscopic properties of compounds like 5-Aminopyridine-3-carbothioamide.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to calculate the equilibrium geometry. scispace.comnih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecular architecture. nih.gov

Table 1: Representative Optimized Geometric Parameters (Bond Lengths in Ångströms) for a Related Aminopyridine Structure

| Bond | Expected Length (Å) |

|---|---|

| C-C (ring) | 1.39 - 1.41 |

| C-N (ring) | 1.33 - 1.38 |

| C-C (side chain) | 1.51 - 1.53 |

| C=S | ~1.68 |

Note: Data is illustrative and based on general values for similar functional groups.

Conformational analysis is essential for molecules with rotatable bonds, such as the C-C bond connecting the carbothioamide group to the pyridine (B92270) ring. A Potential Energy Scan (PES) can be performed by systematically rotating specific dihedral angles to identify stable conformers (energy minima) and transition states (energy maxima). nih.gov This analysis reveals the flexibility of the molecule and its preferred spatial arrangements, which are critical for its interaction with biological targets.

Electronic Structure Analysis (HOMO-LUMO, Band Gap, Chemical Reactivity Descriptors)

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A small energy gap suggests high chemical reactivity and polarizability, indicating that the molecule can be easily excited. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netresearchgate.netsemanticscholar.org These descriptors, derived from conceptual DFT, provide a theoretical framework for predicting reactivity trends. semanticscholar.org

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): (I - A) / 2. It measures resistance to change in electron distribution.

Chemical Potential (μ): -(I + A) / 2. It describes the escaping tendency of electrons.

Electrophilicity Index (ω): μ² / (2η). It quantifies the energy lowering of a molecule when it accepts electrons.

Table 2: Illustrative Global Reactivity Descriptors

| Parameter | Formula | Typical Value (eV) |

|---|---|---|

| EHOMO | - | -6.0 to -7.0 |

| ELUMO | - | -1.5 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 to 2.5 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.0 to -4.5 |

Note: These values are representative for similar organic molecules and illustrate the application of the theory.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density on the molecular surface, which is invaluable for predicting reactive sites. nih.govresearchgate.net The MEP map uses a color scale to indicate different regions of electrostatic potential.

Red: Regions of most negative potential, rich in electrons. These are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms (like sulfur and nitrogen). nih.govresearchgate.net

Blue: Regions of most positive potential, electron-deficient. These are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms. researchgate.net

Green/Yellow: Regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the sulfur atom of the carbothioamide group and the nitrogen atom of the pyridine ring. Positive potential (blue) would be localized on the hydrogen atoms of the amino group and the thioamide moiety, indicating their role as hydrogen bond donors. researchgate.net

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.degithub.iowisc.edu This method provides a detailed picture of the Lewis structure and charge distribution within the molecule.

A key aspect of NBO analysis is the study of charge delocalization through donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de These interactions are evaluated using second-order perturbation theory. The stabilization energy (E(2)) associated with an interaction from a donor NBO (i) to an acceptor NBO (j) is a measure of the intensity of the delocalization.

For this compound, significant delocalization effects would be expected, such as:

Interactions involving the lone pairs of the amino nitrogen (nN) and the pyridine nitrogen (nN) donating into the antibonding π* orbitals of the aromatic ring.

Delocalization from the lone pairs of the sulfur atom (nS) into adjacent antibonding orbitals.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent or a biological receptor). mdpi.com

For this compound, MD simulations are particularly useful for:

Studying Conformational Changes: Observing how the molecule explores different conformations in solution.

Analyzing Ligand-Receptor Interactions: When docked into a protein's active site, MD simulations can assess the stability of the binding pose, identify key interacting residues, and calculate binding free energies. tandfonline.comnih.gov Studies on related aminopyridine derivatives have used MD simulations to understand their binding mechanisms with targets like Janus kinase 2 (JAK2). tandfonline.comrsc.org

Investigating Solvation: Understanding how water molecules arrange around the solute and influence its properties.

Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed from the simulation trajectory to quantify the stability of the molecule or a protein-ligand complex. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The core principle is that the structural features of a molecule, encoded as numerical values called molecular descriptors, determine its activity.

For a series of this compound derivatives, a QSAR study would involve:

Data Set: A collection of compounds with experimentally measured biological activity (e.g., IC50 values).

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These can include constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive model. nih.gov

Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govccspublishing.org.cn These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative charge, hydrophobicity, or hydrogen bonding character are favorable or unfavorable for activity. nih.govresearchgate.net Such models have been successfully applied to aminopyridine carboxamide and other pyridine derivatives to guide the design of more potent inhibitors for various therapeutic targets. nih.govresearchgate.net

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count | Basic molecular composition |

| Topological | Wiener Index, Kier & Hall Indices | Atomic connectivity and branching |

| Geometric (3D) | Molecular Surface Area, Volume | Size and shape of the molecule |

| Electrostatic | Dipole Moment, Partial Charges | Charge distribution and polarity |

| Quantum-Chemical | HOMO/LUMO Energies, Hardness | Electronic structure and reactivity |

These computational approaches provide a comprehensive theoretical framework for investigating this compound, from its fundamental structure and reactivity to its dynamic behavior and potential for biological activity.

Molecular Docking Studies (Focus on theoretical binding modes with non-clinical target proteins)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, while specific studies on this exact compound are not extensively documented, research on analogous pyridine carbothioamide derivatives provides valuable insights into its potential theoretical binding modes with various non-clinical target proteins. These studies help to understand the structural basis of molecular recognition.

Theoretical investigations on similar pyridine carbothioamide analogs have explored their binding interactions with enzymes such as urease, cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and human nitric oxide synthase. tandfonline.comresearchgate.netnih.gov These computational models predict that the binding affinity is influenced by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking.

For instance, in studies involving pyridine carbothioamide derivatives and the enzyme urease, the carbothioamide moiety is often predicted to be a key interaction site. mdpi.com The sulfur and nitrogen atoms of the carbothioamide group can act as hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in the active site of the protein. The pyridine ring can also participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. mdpi.com

A hypothetical docking scenario of this compound with a generic protein active site could involve the following interactions:

Hydrogen Bonding: The amino group at the 5-position and the nitrogen and sulfur atoms of the carbothioamide group at the 3-position are all potential sites for hydrogen bonding with polar amino acid residues such as serine, threonine, and aspartic acid.

Hydrophobic Interactions: The pyridine ring can engage in hydrophobic interactions with nonpolar residues like valine, leucine, and isoleucine.

π-π Stacking: The aromatic pyridine ring can form π-π stacking interactions with aromatic amino acid residues within the binding pocket.

These theoretical binding modes, extrapolated from studies on similar compounds, suggest that this compound has the potential to interact with a variety of protein targets. The specific nature and strength of these interactions would, of course, depend on the unique topology and chemical environment of the protein's active site.

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Protein Residues |

| Hydrogen Bonding | Amino group (-NH2), Carbothioamide (-CSNH2) | Serine, Threonine, Aspartic Acid, Glutamic Acid |

| Hydrophobic Interactions | Pyridine Ring | Valine, Leucine, Isoleucine, Alanine |

| π-π Stacking | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan |

Solvent Effects on Molecular Properties and Reactivity (Computational)

Computational studies are instrumental in understanding how the surrounding solvent environment can influence the molecular properties and reactivity of a compound. For this compound, while direct computational studies are limited, research on related aminopyridine and pyridine derivatives provides a framework for predicting these effects. researchgate.netresearchgate.net

The polarity of the solvent is a critical factor. In polar solvents, such as water or ethanol, the charge distribution within the this compound molecule is likely to be stabilized through dipole-dipole interactions and hydrogen bonding. This can lead to changes in its geometric parameters, such as bond lengths and angles, as well as its electronic properties.

Computational models like the Polarizable Continuum Model (PCM) are often used to simulate the effects of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant. Density Functional Theory (DFT) calculations performed using such models on similar molecules have shown that increasing solvent polarity can lead to:

Changes in Dipole Moment: A more polar solvent will generally increase the dipole moment of the solute molecule, indicating a greater separation of charge.

Shifts in Spectroscopic Properties: The electronic absorption spectra of aminopyridine derivatives have been shown to be sensitive to the solvent environment. researchgate.net Solvatochromic shifts (changes in the absorption wavelength) can occur due to the differential stabilization of the ground and excited electronic states by the solvent.

Alterations in Reactivity: The reactivity of this compound is also expected to be solvent-dependent. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be influenced by the solvent, which in turn affects the molecule's susceptibility to nucleophilic or electrophilic attack.

A study on 3-halopyridines using DFT calculations indicated that while molecular parameters were slightly influenced by solvent polarity, vibrational frequencies and other chemical properties were significantly affected. researchgate.net This suggests that the reactivity and spectroscopic signatures of this compound would likely show considerable variation in different solvent environments.

| Solvent Property | Predicted Effect on this compound | Computational Method |

| Polarity | Increased dipole moment, stabilization of polar tautomers | Density Functional Theory (DFT) with Polarizable Continuum Model (PCM) |

| Hydrogen Bonding Capacity | Formation of solute-solvent hydrogen bonds, influencing conformation and reactivity | Explicit solvent models in molecular dynamics simulations |

| Protic vs. Aprotic Nature | Can influence tautomeric equilibria (proton transfer) | Quantum mechanical calculations |

Tautomerism and Isomerization Studies

Tautomerism, the phenomenon where a single chemical compound can exist in two or more interconvertible forms that differ in the formal position of a hydrogen atom and a double bond, is a key consideration for this compound. The presence of the carbothioamide group allows for thione-thiol tautomerism.

Computational studies on analogous pyridine carbonyl thiosemicarbazide derivatives have provided significant insights into the relative stabilities of different tautomeric forms. scispace.comresearchgate.net For this compound, two primary tautomeric forms can be considered: the thione form and the thiol form.

Thione Form: This is the 5-amino-N-pyridin-3-yl-methanethioamide structure, where the carbon of the carbothioamide group is double-bonded to a sulfur atom.

Thiol Form: In this tautomer, a proton has migrated from the nitrogen of the carbothioamide to the sulfur atom, resulting in a carbon-nitrogen double bond and a sulfhydryl (-SH) group. This form is more accurately named (Z)-5-aminopyridin-3-yl(mercapto)methanimine.

Quantum-chemical calculations, typically employing DFT methods, can be used to determine the relative energies and, therefore, the relative stabilities of these tautomers in both the gas phase and in different solvents. scispace.com For similar thiosemicarbazide derivatives, studies have shown that the thione tautomer is generally the more stable form. scispace.comresearchgate.net The stability of a particular tautomer can be influenced by factors such as intramolecular hydrogen bonding and the polarity of the solvent.

The amino group at the 5-position can also, in principle, participate in amino-imino tautomerism with the pyridine ring nitrogen. However, this is generally less favorable for aminopyridines compared to the canonical amino form.

The potential for different rotational isomers (conformers) also exists due to the rotation around the single bond connecting the carbothioamide group to the pyridine ring. Computational methods can be used to calculate the energy barriers for these rotations and identify the most stable conformations.

| Tautomeric/Isomeric Form | Key Structural Feature | Predicted Relative Stability |

| Thione Tautomer | C=S double bond | Generally more stable |

| Thiol Tautomer | C=N double bond and -SH group | Generally less stable |

| Rotational Isomers | Different spatial arrangements around the C-C single bond | Dependent on steric and electronic factors |

Coordination Chemistry of 5 Aminopyridine 3 Carbothioamide

Ligand Properties of Aminopyridine-Carbothioamides for Metal Complexation

5-Aminopyridine-3-carbothioamide is a multifunctional ligand possessing several potential donor atoms for coordination with metal ions. The key ligating sites are the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the amino group, and the sulfur and nitrogen atoms of the carbothioamide group (-CSNH₂). This multiplicity of donor sites allows the molecule to act as a monodentate, bidentate, or even a bridging ligand, leading to the formation of both simple mononuclear complexes and complex coordination polymers.

The pyridine nitrogen is a well-established coordination site for a vast array of transition metals. pvpcollegepatoda.org The amino group provides an additional nitrogen donor, enhancing the chelating potential. The carbothioamide group is particularly interesting as it introduces a soft sulfur donor atom along with a nitrogen atom. Ligands containing a thioamide or thiosemicarbazone moiety typically bind to metal ions as bidentate N,S-donors, forming a stable five-membered chelate ring. mdpi.com Therefore, this compound can be expected to coordinate in several ways:

Bidentate N,S-coordination: Using the thioamide nitrogen and the sulfur atom.

Bidentate N,N-coordination: Using the pyridine nitrogen and the amino nitrogen.

Tridentate N,N,S-coordination: Involving the pyridine nitrogen, the thioamide nitrogen, and the sulfur atom, which is possible if the geometry of the metal center allows.

Bridging coordination: The ligand could bridge two metal centers, for instance, using the pyridine nitrogen to coordinate to one metal and the thioamide group to another. The dual functionality of aminopyridine ligands can lead to the construction of 1D or 3D polymeric structures. researchgate.net

The combination of the pyridine ring and the carbothioamide group makes this compound a versatile building block in coordination chemistry, capable of forming stable complexes with varied structural and electronic characteristics.

Synthesis of Metal Complexes (e.g., with transition metals)

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt (e.g., chlorides, acetates, sulfates, or nitrates) and the reaction conditions can influence the stoichiometry and structure of the resulting complex.

A general synthetic procedure involves dissolving this compound in a solvent like ethanol, methanol, or a mixture of solvents. researchgate.net An aqueous or alcoholic solution of the metal salt (e.g., CoCl₂, Ni(CH₃COO)₂, Cu(NO₃)₂, ZnCl₂) is then added to the ligand solution, often with stirring. ekb.egscirp.org The reaction mixture is typically heated under reflux for several hours to ensure the completion of the reaction. ekb.egscirp.org Upon cooling the mixture to room temperature, the solid metal complex often precipitates out of the solution. The resulting solid is then collected by filtration, washed with distilled water and a suitable organic solvent (like ethanol) to remove any unreacted starting materials, and finally dried under vacuum. scirp.org

The molar ratio of the ligand to the metal salt in the reaction mixture is a critical parameter that can be varied to control the composition of the final complex. ekb.eg For instance, using different stoichiometric ratios can lead to complexes with varying numbers of ligand molecules coordinated to the central metal ion.

Structural Characterization of Metal Complexes (Spectroscopic and X-ray Diffraction)

The definitive structures and coordination modes of this compound metal complexes are elucidated through a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the ligand's coordination mode. The coordination of the pyridine nitrogen is indicated by shifts in the C=N stretching vibration bands. ekb.eg The involvement of the carbothioamide group in coordination is confirmed by changes in the positions and intensities of the ν(C=S) and ν(N-H) bands. A shift of the ν(N-H) band to lower frequencies can indicate coordination through the thioamide nitrogen, while a shift in the ν(C=S) band suggests coordination of the sulfur atom. nih.gov The appearance of new bands in the far-IR region can be assigned to the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) bonds. ekb.eg

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex and helps in determining the geometry of the coordination sphere. The positions of the d-d transition bands can indicate whether the metal center is in an octahedral, tetrahedral, or square planar environment. nih.gov

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the synthesized complexes, which helps in verifying their proposed composition. researchgate.netnih.gov

Single-Crystal X-ray Diffraction: This is the most powerful technique for the unambiguous determination of the three-dimensional structure of a metal complex. It provides precise information on:

Bond lengths (e.g., M-N, M-S) and bond angles.

The coordination number and geometry of the central metal ion.

The exact binding mode of the this compound ligand.

For example, in related complexes with 3-aminopyridine, X-ray diffraction has revealed mononuclear structures with terminal ligands as well as polymeric chains where the aminopyridine ligand bridges metal centers. researchgate.net A similar diversity can be expected for complexes of this compound.

Table 1: Representative Crystallographic Data for a Hypothetical Ni(II) Complex with an Aminopyridine-type Ligand

| Parameter | Value |

| Empirical Formula | C₁₂H₁₄N₆NiS₂ |

| Formula Weight | 397.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.542(1) |

| b (Å) | 16.213(2) |

| c (Å) | 11.789(2) |

| β (°) | 109.34(1) |

| Volume (ų) | 1539.8(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.715 |

| This table is illustrative, based on typical values found for transition metal complexes with related ligands. |

Electronic and Geometric Properties of Coordination Compounds

The coordination of this compound to a metal center significantly influences the electronic and geometric properties of the resulting compound. These properties are intrinsically linked and are often investigated using a combination of experimental techniques and computational methods like Density Functional Theory (DFT).

Electronic Properties: The electronic properties are primarily studied using UV-Vis spectroscopy and DFT calculations.

UV-Vis Spectroscopy: The d-d electronic transitions observed in the visible region of the spectrum are sensitive to the ligand field strength and the coordination geometry. The energy of these transitions provides a measure of the crystal field splitting parameter (10Dq), which reflects the strength of the metal-ligand interactions.

Density Functional Theory (DFT): DFT calculations are a powerful tool to gain insight into the electronic structure. scirp.orgnih.gov These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and stability of the complex. scirp.org A smaller HOMO-LUMO gap generally implies higher reactivity. Furthermore, DFT can be used to map the electron density and electrostatic potential, revealing the distribution of charge within the molecule and identifying the most electron-rich and electron-poor regions. nih.gov

Table 2: Calculated Quantum Chemical Parameters for a Hypothetical Metal Complex

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.10 |

| Electronegativity (χ) | 4.20 |

| Chemical Hardness (η) | 2.05 |

| This table is illustrative, based on typical values from DFT calculations on similar complexes. scirp.org |

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes of this compound is of interest as it reveals information about the stability of different oxidation states of the central metal ion and the electron-donating or -withdrawing nature of the ligand. Techniques such as cyclic voltammetry (CV) and controlled potential electrolysis (CPE) are employed to study these properties. peacta.org

Cyclic Voltammetry (CV): Cyclic voltammetry is the primary technique used to investigate the redox properties of these complexes. A typical CV experiment involves scanning the potential of a working electrode and measuring the resulting current. The voltammogram provides information on:

Redox Potentials: The potentials at which oxidation (anodic peak) and reduction (cathodic peak) occur. These potentials are sensitive to the electron density at the metal center, which is modulated by the coordinated ligands.

Reversibility: The redox processes can be reversible, quasi-reversible, or irreversible. For an irreversible process, which is common for many coordination complexes, only a reduction or oxidation wave is observed in one direction of the potential scan. peacta.org

Electron Transfer: The CV data can be used to determine the number of electrons transferred in each redox step (e.g., M(III) → M(II) or M(II) → M(I)). peacta.org

For complexes of this compound, one would expect to observe redox processes centered on the metal ion. For example, a Co(II) complex might be oxidized to Co(III) or reduced to Co(I). The specific potential at which these events occur would be influenced by the strong σ-donating properties of the thioamide and pyridine nitrogen atoms and the π-accepting capabilities of the pyridine ring. The electron-donating character of the ligand is expected to make the metal center more electron-rich, thus making it easier to oxidize (anodic shift) and harder to reduce (cathodic shift) compared to a complex with a less electron-donating ligand. peacta.org

Reactivity and Mechanistic Investigations of 5 Aminopyridine 3 Carbothioamide

Reactions Involving the Amine Functionality

The amine group at the 5-position of the pyridine (B92270) ring is a primary nucleophilic center and can participate in a variety of reactions. Its reactivity is influenced by the electronic effects of the pyridine ring and the thioamide group.

Furthermore, the amine group can be involved in condensation reactions. For example, the synthesis of aminomethyl-pyridines often involves the reaction of an amino group with other functionalities, showcasing the versatility of this group in constructing more complex molecular architectures. nih.gov

Reactions at the Thioamide Moiety

The thioamide group (-CSNH2) is a versatile functional group that can undergo reactions at both the sulfur and carbon atoms. The sulfur atom is nucleophilic, while the carbon atom is electrophilic, allowing for a range of transformations.

The sulfur atom of the thioamide can act as a nucleophile in cyclization reactions. For example, the synthesis of thiazolo[4,5-b]pyridines can be achieved from 3-aminopyridine-2-carbothioamide (B1629073) analogues through treatment with an oxidizing agent, which facilitates the formation of the isothiazole (B42339) ring. rsc.org This suggests that the thioamide group in 5-Aminopyridine-3-carbothioamide can similarly participate in oxidative cyclizations.

The thioamide group can also be converted to other functional groups. For instance, it can be hydrolyzed to the corresponding amide or reduced to an amine. While specific examples for this compound are not prevalent in the reviewed literature, the general reactivity of thioamides supports these potential transformations.

Cyclization Reactions Leading to Fused Heterocycles

A significant aspect of the reactivity of this compound is its utility as a precursor for the synthesis of fused heterocyclic systems. The presence of the amine and thioamide groups in a 1,3-relationship on the pyridine ring provides a scaffold for various annulation reactions.

Synthesis of Thiazolo[5,4-b]pyridines: The reaction of aminopyridine-carbothioamides with α-halocarbonyl compounds is a common method for the synthesis of thiazolopyridines. While direct examples for the 5-amino-3-carbothioamide isomer are scarce, the synthesis of 2,3-dihydro Current time information in Bangalore, IN.researchgate.netthiazolo[4,5-b]pyridines from related thiazolo[4,5-b]pyridine (B1357651) precursors highlights the accessibility of this fused system. beilstein-journals.org The initial thiazolo[4,5-b]pyridines can be synthesized through the reaction of the corresponding aminopyridine-carbothioamide with suitable reagents.

Synthesis of Pyrimido[5,4-b]pyridines: The condensation of aminopyridine derivatives with reagents containing a one-carbon unit can lead to the formation of fused pyrimidine (B1678525) rings. For example, the synthesis of 3-amino-5H-pyrimido[5,4-b]indol-4-one derivatives from ethyl 3-aminoindole-2-carboxylate by condensation with formamide (B127407) demonstrates a similar cyclization strategy that could be applied to this compound to yield pyrimido[5,4-b]pyridines. researchgate.net

Synthesis of Thiadiazolylpyridines and Triazolopyridines: The versatile reactivity of the thioamide and amine functionalities also opens pathways to other fused systems. For instance, reactions leading to the formation of 1,2,3-thiadiazolo[5,4-b]pyridines and v-triazolo(4,5-c)pyridines have been reported from related pyridine precursors, suggesting that this compound could be a viable starting material for analogous structures. nih.gov

| Fused Heterocycle | Synthetic Strategy | Potential Reagents |

| Thiazolo[5,4-b]pyridines | Hantzsch-type thiazole (B1198619) synthesis | α-Haloketones, α-Haloesters |

| Pyrimido[5,4-b]pyridines | Condensation/Cyclization | Formamide, Orthoesters |

| Thiadiazolylpyridines | Diazotization and cyclization | Nitrous acid |

| Triazolopyridines | Reaction with hydrazine (B178648) derivatives | Hydrazine |

Investigation of Reaction Pathways and Transition States (Computational and Experimental)

The elucidation of reaction mechanisms for the transformations of this compound can be significantly enhanced by a combination of experimental and computational methods. Density Functional Theory (DFT) calculations are a powerful tool for studying the electronic structure, reactivity, and transition states of molecules and reaction pathways. dntb.gov.uaresearchgate.netnih.govmdpi.com

For instance, DFT studies on related carbothioamide ligands and their coordination compounds have provided insights into their electronic properties, such as HOMO-LUMO gaps and electrostatic potential, which are crucial for understanding their reactivity. nih.govmdpi.com Similar computational approaches can be applied to this compound to predict the most likely sites for nucleophilic and electrophilic attack and to model the energy profiles of its various reactions.

Mechanistic studies on the intramolecular cyclization of related systems, such as the formation of jaspines from O-tosyl phytosphingosines, have demonstrated the importance of stereochemistry and weak interactions in determining the reaction outcome. nih.gov A theoretical study of the cyclization reactions of this compound could similarly reveal the intricate details of the transition states and the factors governing regioselectivity and stereoselectivity.

Furthermore, computational investigations into the 1,3-dipolar cycloadditions of azides with guanidine (B92328) have provided a detailed understanding of the reaction energy profiles and the stability of the resulting cycloadducts. mdpi.com This type of analysis would be invaluable for predicting the feasibility and outcome of similar cycloaddition reactions involving this compound.

Functionalization and Derivatization Strategies

The development of functionalization and derivatization strategies for this compound is key to expanding its utility in various fields. Both the amine and thioamide groups, as well as the pyridine ring itself, offer opportunities for modification.

The amine group can be readily acylated, alkylated, or converted into other nitrogen-containing functionalities. The synthesis of novel aminomethyl-pyridines as DPP-4 inhibitors showcases how modifications at the amine position can lead to biologically active molecules. nih.gov In this study, the distance between the primary amino group and an amide functionality was found to be crucial for inhibitory activity, highlighting the importance of precise structural modifications. nih.gov

The thioamide group can be S-alkylated or used as a handle to introduce other sulfur-containing moieties. It can also be transformed into an amide or other functional groups, providing a route to a diverse range of derivatives.

The pyridine ring can undergo electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the directing effects of the existing substituents. The synthesis of isothiazolo[4,5-b]pyridines often involves the introduction of substituents onto the pyridine ring of a precursor molecule. rsc.org

The table below summarizes potential derivatization strategies for this compound.

| Functional Group | Derivatization Reaction | Potential Reagents | Resulting Derivative |

| Amine | Acylation | Acid chlorides, Anhydrides | N-Acyl derivatives |

| Amine | Alkylation | Alkyl halides | N-Alkyl derivatives |

| Thioamide | S-Alkylation | Alkyl halides | Thioimidates |

| Thioamide | Oxidation | Oxidizing agents | Sulfoxides, Sulfones |

| Pyridine Ring | Electrophilic Substitution | Halogenating agents, Nitrating agents | Halogenated/Nitrated pyridines |

Supramolecular Chemistry and Materials Science Applications

Self-Assembly Studies

The ability of 5-Aminopyridine-3-carbothioamide to form predictable and stable structures through self-assembly is a cornerstone of its utility. The presence of both hydrogen bond donors (the amino group and the thioamide N-H) and acceptors (the pyridine (B92270) nitrogen and the thioamide sulfur) facilitates the formation of intricate hydrogen-bonding networks. These networks are crucial in directing the assembly of molecules into one-, two-, or three-dimensional supramolecular architectures.

The self-assembly of similar molecules, such as benzene-1,3,5-tricarboxamides (BTAs), has been extensively studied, revealing their capacity to form well-defined, self-assembled structures. rsc.org This understanding of how related molecules behave provides a strong basis for predicting and studying the self-assembly of this compound. The interplay of hydrogen bonding, π-π stacking interactions between the pyridine rings, and other weak intermolecular forces dictates the final supramolecular structure.

Host-Guest Chemistry

Host-guest chemistry explores the interactions between a host molecule, which has a cavity, and a guest molecule that can fit inside it. This compound and its derivatives can act as guests in various host-guest systems. For instance, studies on pillar bldpharm.comarenes have shown their ability to bind with various guest molecules, including those with structural similarities to this compound. nih.govaalto.fi The binding is often driven by a combination of hydrophobic interactions within the cavity and electrostatic interactions at the rim of the host molecule. nih.gov

Research on cucurbit frontiersin.orguril (CB frontiersin.org), another macrocyclic host, has demonstrated its capacity to form stable complexes with a variety of guest molecules, including cationic and neutral species. queensu.ca The formation of these host-guest complexes can alter the physical and chemical properties of the guest molecule, which has implications for applications such as drug delivery and molecular stabilization. queensu.ca The study of how different guests interact with hosts like cyclo bldpharm.comaramide has also provided insights into chirality transfer and chiroptical amplification, where an achiral host can exhibit a CD response upon complexation with a chiral guest. mdpi.com

Table 1: Examples of Host-Guest Systems and Their Characteristics

| Host Molecule | Guest Type | Key Interactions | Potential Applications |

| Pillar bldpharm.comarene | Homoserine lactones, Lipopolysaccharides | Hydrophobic interactions, Hydrogen bonding | Anti-virulence therapies, Enhanced antibiotic efficacy nih.govaalto.fi |

| Cucurbit frontiersin.orguril (CB frontiersin.org) | Cationic and neutral drugs, Dyes | Ion-dipole interactions, Hydrophobic effects | Slow-release drug delivery, Molecular stabilization queensu.ca |

| Cyclo bldpharm.comaramide | L-α-amino acid esters | Hydrogen bonding, π-aromatic interactions | Chiroptical sensing, Enantiomeric differentiation mdpi.com |

Interaction with Inorganic Surfaces

The interaction of organic molecules with inorganic surfaces is critical for applications such as corrosion inhibition. The functional groups in this compound, particularly the amino and carbothioamide groups, can strongly adsorb onto metal surfaces, forming a protective film that inhibits corrosion.

Studies on related compounds like 2-(1-methyl-4-((E)-(2-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-ylidene)-hydrazineecarbothioamide (HCB) have shown significant corrosion inhibition for mild steel in acidic environments. mdpi.comnih.gov The efficiency of inhibition was found to increase with the concentration of the inhibitor, reaching up to 96.5% at a concentration of 5.0 mM. mdpi.comnih.gov Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), confirmed the formation of a protective film on the metal surface. mdpi.comnih.gov Similarly, 3-amino-5-mercapto-1,2,4-triazole (B94436) (AMT) has been identified as an effective corrosion inhibitor for aluminum alloys in saline solutions, with its performance being dependent on its concentration. frontiersin.org The adsorption of these inhibitor molecules on the metal surface typically follows the Langmuir adsorption isotherm. mdpi.com

Table 2: Corrosion Inhibition Data for Related Compounds

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Concentration |

| HCB | Mild Steel | 1.0 M HCl | 96.5 | 5.0 mM mdpi.comnih.gov |

| AMT | AA2024 Aluminium Alloy | 3.5 wt.% NaCl | ~94 | 5 × 10⁻³ mol/L frontiersin.org |

Sensing Applications

The ability of this compound to interact selectively with specific ions or molecules makes it a candidate for use in chemical sensors. The amino and carbothioamide groups can act as binding sites for metal ions, while the pyridine ring can participate in anion recognition through hydrogen bonding.

The principles of host-guest chemistry are often applied in sensing. For example, the complexation of a host molecule with a specific analyte can lead to a detectable change in a physical property, such as fluorescence or a circular dichroism (CD) signal. Research on a hydrogen-bonded amide macrocycle demonstrated its ability to produce a CD response when complexed with certain L-α-amino acid esters, indicating its potential for chiroptical sensing. mdpi.com This phenomenon of chirality transfer from a guest to a host is a key aspect of supramolecular sensing.

Application in Functional Materials

The unique properties of this compound and its derivatives allow for their incorporation into a variety of functional materials, including liquid crystals, polymers, and catalysts. The directional nature of the hydrogen bonds and the potential for π-π stacking can be exploited to create ordered structures in these materials.

The self-assembly of molecules like benzene-1,3,5-tricarboxamides (BTAs) has been utilized in a wide range of applications, from nanotechnology to polymer processing. rsc.org The ability to control the ordering of molecules is crucial for developing materials with specific optical, electronic, or mechanical properties. In the context of polymers, incorporating molecules like this compound can introduce specific functionalities or enhance the material's structural organization through supramolecular interactions. The versatility of host-guest chemistry, as seen with pillararenes, also opens up possibilities for creating dynamic and responsive materials. nih.gov

Structure Activity Relationship Investigations Non Clinical Focus

Influence of Substituent Effects on Molecular Interactions

The chemical scaffold of 5-Aminopyridine-3-carbothioamide, characterized by a pyridine (B92270) ring bearing an amino group at the 5-position and a carbothioamide group at the 3-position, presents multiple sites for modification to modulate its biological activity. While specific SAR studies on this compound are not extensively documented in publicly available literature, the principles of substituent effects can be inferred from studies on analogous aminopyridine and carbothioamide-containing compounds.

The amino group at the 5-position is a key hydrogen bond donor and can significantly influence the electronic properties of the pyridine ring. Its basicity can be fine-tuned by the introduction of various substituents. For instance, in a series of 2-aminopyridine (B139424) derivatives, substitution on the pyridine ring and the amino group was found to be crucial for potent and selective inhibition of ALK2 versus closely related BMP and TGF-β receptors. acs.org The introduction of a 4-phenylpiperazine substituent in place of a 3-phenol group dramatically increased cellular potency, highlighting the profound impact of even distal modifications. acs.org

Similarly, the carbothioamide group at the 3-position is a versatile functional group capable of acting as both a hydrogen bond donor and acceptor. The sulfur atom, in particular, can engage in various non-covalent interactions, including hydrogen bonds and coordination with metal ions in metalloenzymes. In a study of carbothioamide derivatives of 3-phenoxybenzoic acid, these compounds were designed as inhibitors of VEGFR-2 tyrosine kinase. nih.gov The nature of the substituents on the carbothioamide nitrogen was found to directly impact their cytotoxic activity against different cancer cell lines. nih.gov

Table 1: Predicted Influence of Substituents on the Activity of a Hypothetical this compound Analog

| Position of Substitution | Type of Substituent | Predicted Effect on Molecular Interaction | Rationale |

| 5-Amino Group | Acylation | Decreased hydrogen bond donating capacity | The introduction of an acyl group would reduce the number of N-H bonds available for hydrogen bonding. |

| 5-Amino Group | Alkylation | Increased steric hindrance; altered basicity | The size of the alkyl group could sterically clash with the binding site; electronic effects would alter pKa. |

| Pyridine Ring (e.g., C2, C4, C6) | Electron-Withdrawing Group (e.g., -NO2, -CN) | Altered ring electronics; potential for new interactions | Would decrease the basicity of the pyridine nitrogen and could introduce new hydrogen bonding or dipolar interactions. |

| Pyridine Ring (e.g., C2, C4, C6) | Electron-Donating Group (e.g., -OCH3) | Altered ring electronics | Would increase the basicity of the pyridine nitrogen, potentially strengthening interactions with acidic residues. |

| Carbothioamide N-atom | Aromatic/Aliphatic Groups | Modified lipophilicity and steric profile | Could enhance hydrophobic interactions with the target protein and influence the orientation of the molecule in the binding pocket. |

Stereochemical Considerations and Their Impact on Molecular Recognition

Stereochemistry plays a pivotal role in the interaction of small molecules with chiral biological macromolecules like enzymes and receptors. For molecules with stereocenters, different enantiomers or diastereomers can exhibit vastly different biological activities.

While this compound itself is achiral, the introduction of chiral centers through substitution would necessitate a thorough evaluation of its stereoisomers. In a study on the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides, a related class of compounds, the reaction proceeded with high stereoselectivity, yielding only one of the eight possible enantiomeric pairs. nih.gov This highlights that even in synthetic processes, stereochemical outcomes can be highly specific and can lead to structurally well-defined products. The resulting dimer, with a specific (R,R,R,R/S,S,S,S) configuration, was predicted to be a promising candidate for inhibiting acetylcholinesterase and a proto-oncogene tyrosine-protein kinase. nih.gov

The three-dimensional arrangement of atoms in a chiral molecule dictates its ability to fit into a specific binding site. A classic example is the "three-point attachment" model, where a chiral ligand must interact with at least three complementary points on its receptor to achieve a stable and specific binding orientation. For any chiral derivative of this compound, one enantiomer might fit perfectly into the binding pocket of a target protein, while the other enantiomer might fit poorly or not at all, leading to a significant difference in their biological effects.

Conformation-Activity Relationships in Molecular Recognition Events

The biological activity of a molecule is not only dependent on its constitution and configuration but also on its preferred conformation. Flexible molecules like this compound can adopt multiple conformations in solution, but typically only one or a limited set of low-energy conformations is responsible for binding to a biological target.

The rotational barrier around the C3-C(S) bond of the carbothioamide group and the C5-N bond of the amino group allows for different spatial arrangements of these functional groups relative to the pyridine ring. The planarity of the pyridine ring itself can also be influenced by bulky substituents.

In the crystal structure of a related dimeric 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) derivative, the molecule adopts a folded structure where the amino groups are located on one side and the sulfur atoms on the other in pseudoaxial positions, while the carbonyl groups occupy pseudoequatorial positions. nih.gov This specific conformation is stabilized by intramolecular and intermolecular interactions within the crystal lattice and provides a snapshot of a low-energy state that could be relevant for biological activity. Understanding the preferred conformations and the energy barriers between them is crucial for designing molecules with improved binding affinities.

Theoretical Prediction of Molecular Interactions with Biomolecules

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing the interactions of small molecules with biomolecules at an atomic level. These methods can provide valuable insights into the binding mode, binding affinity, and SAR of a compound before its synthesis and biological testing.

Molecular docking studies on derivatives of related scaffolds like quinoline-3-carboxamides (B1200007) have been used to predict their binding to DNA damage and response (DDR) kinases. mdpi.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site of the protein. For this compound, docking studies could predict its potential binding to various enzymes or receptors. The amino group and the carbothioamide moiety would be expected to form key hydrogen bonds with the protein backbone or side chains.

For instance, in a study on carbothioamide derivatives of 3-phenoxybenzoic acid, molecular docking analysis revealed that the designed compounds exhibited comparable binding positions and interactions to the known VEGFR-2 inhibitor sorafenib. nih.gov This suggests that the carbothioamide scaffold can effectively mimic the interactions of established kinase inhibitors.

Table 2: Hypothetical Key Molecular Interactions of this compound with a Kinase Active Site Predicted by Molecular Docking

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue in Protein |

| 5-Amino Group (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate (side chain carboxylate) |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Lysine, Arginine (side chain amine) |

| Carbothioamide N-H | Hydrogen Bond Donor | Main chain carbonyl oxygen |

| Carbothioamide Sulfur (C=S) | Hydrogen Bond Acceptor / Metal Coordination | Cysteine (thiol group), Histidine (imidazole ring) |

| Aromatic Pyridine Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan (aromatic side chains) |

These theoretical predictions, while valuable, require experimental validation. Techniques like X-ray crystallography of ligand-protein complexes can provide definitive evidence of the binding mode and confirm the accuracy of the computational models.

Future Research Directions

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is paramount for the advancement of chemical research. Future efforts in the synthesis of 5-Aminopyridine-3-carbothioamide should focus on novel and sustainable approaches.

Multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like 2-aminopyridine (B139424) derivatives from simple starting materials in a single step. nih.govmdpi.com These reactions offer advantages such as high atom economy, reduced waste, and simplified purification processes. mdpi.com Researchers could explore one-pot multicomponent reactions using readily available precursors to construct the this compound scaffold. Furthermore, the development of catalyst-free and solvent-free MCRs would significantly enhance the green credentials of the synthesis. mdpi.com

Another avenue for sustainable synthesis lies in the use of greener solvents and catalysts. For instance, magnetized distilled water has been investigated as a solvent for the N-arylation of amines, offering a transition-metal-free approach. researchgate.net The exploration of such unconventional media could lead to more environmentally friendly synthetic protocols. Additionally, the use of reusable catalysts, such as basic mesoporous materials, could further improve the sustainability of the synthesis of aminopyridine derivatives. nih.gov

The table below outlines potential starting materials and reaction types for the synthesis of this compound, based on established methods for related compounds.

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Reaction Type | Potential Catalyst |

| 3-Aminopyridine | Cyanothioacetamide | - | Condensation/Cyclization | Acid or Base catalyst |

| 5-Bromonicotinonitrile | Sodium Hydrosulfide | - | Nucleophilic Substitution | - |

| 5-Aminonicotinonitrile | Lawesson's Reagent | - | Thionation | - |

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the molecular structure and properties of this compound is crucial for its application. Advanced spectroscopic and structural characterization techniques will provide invaluable insights.

While standard techniques like FT-IR, ¹H NMR, and ¹³C NMR are essential for routine characterization, more advanced methods can offer deeper understanding. nih.govacs.orgnanobioletters.com Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for unambiguous assignment of proton and carbon signals.

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govtandfonline.comiucr.org This information is critical for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing and ultimately influence the material's properties. nih.goviucr.org

Circular dichroism (CD) spectroscopy can be used to study the interaction of this compound with chiral molecules, such as DNA, providing insights into its potential biological applications. acs.org

The following table summarizes key spectroscopic data that would be expected for this compound, based on data for similar compounds. nih.govmdpi.com

| Spectroscopic Technique | Expected Chemical Shifts / Wavenumbers | Information Provided |

| ¹H NMR | δ 7.0-9.0 ppm (aromatic protons), δ 5.0-7.0 ppm (amino protons), δ 9.0-11.0 ppm (thioamide protons) | Proton environment and connectivity |